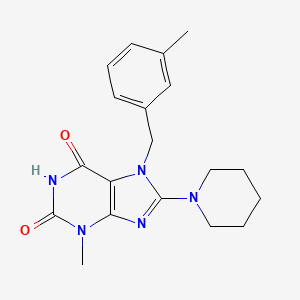![molecular formula C20H23N3O5S B3570424 N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3570424.png)
N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide
Descripción general
Descripción
N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide, also known as NMS-873, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. This compound was first synthesized in 2012 by researchers at the University of Michigan, and has since been the subject of numerous scientific studies.
Mecanismo De Acción
N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide works by binding to the ATP-binding site of Hsp70, preventing the protein from carrying out its normal chaperone functions. This leads to the accumulation of misfolded proteins and ultimately induces cell death in cancer cells.
Biochemical and Physiological Effects
N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to inducing cell death in cancer cells, it has been found to inhibit the growth and proliferation of cancer cells, as well as reduce the expression of genes involved in cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide in lab experiments is its specificity for Hsp70, which makes it a useful tool for studying the role of this protein in cancer cells. However, one limitation of using N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide is that it can be toxic to normal cells at high concentrations, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of Hsp70, which could have even greater therapeutic potential in cancer treatment. Another area of interest is the use of N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide in combination with other cancer therapies, such as chemotherapy or radiation, to enhance their efficacy. Finally, there is interest in exploring the role of Hsp70 in other diseases, such as neurodegenerative disorders, and the potential of N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide as a therapeutic agent in these conditions.
Aplicaciones Científicas De Investigación
N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide has been shown to have potential therapeutic applications in cancer treatment, as it has been found to inhibit the activity of a protein called heat shock protein 70 (Hsp70). Hsp70 is a chaperone protein that plays a critical role in protein folding and stability, and is overexpressed in many types of cancer cells. By inhibiting the activity of Hsp70, N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide has been shown to induce cell death in cancer cells, while having little effect on normal cells.
Propiedades
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-16-10-12-21(13-11-16)20(24)15-22(17-6-5-7-18(14-17)23(25)26)29(27,28)19-8-3-2-4-9-19/h2-9,14,16H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHVUQATCAAKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,5-trimethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3570351.png)
![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B3570358.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)benzyl]-N-phenylmethanesulfonamide](/img/structure/B3570380.png)
![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B3570383.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-phenoxyphenyl)benzamide](/img/structure/B3570387.png)
![N-(4-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3570398.png)
![N-(5-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3570404.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B3570410.png)
![N-[4-(cyanomethyl)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3570418.png)
![N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3570437.png)
![N-benzyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B3570441.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide](/img/structure/B3570459.png)
![2-[benzyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3570466.png)